N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitropyridinyl group, and a pyridine carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide typically involves the condensation of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is unique due to the presence of the nitropyridinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C19H15N5O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N5O5/c1-28-17-9-13(10-22-23-19(25)14-3-2-8-20-11-14)4-6-16(17)29-18-7-5-15(12-21-18)24(26)27/h2-12H,1H3,(H,23,25)/b22-10+ |
InChI Key |
QKOOKNGYGHHZQQ-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.